molecular formula C8H5ClO4S B1418328 1-Oxo-1,3-dihydro-2-benzofuran-4-sulfonyl chloride CAS No. 1114822-78-4

1-Oxo-1,3-dihydro-2-benzofuran-4-sulfonyl chloride

Cat. No.: B1418328
CAS No.: 1114822-78-4
M. Wt: 232.64 g/mol
InChI Key: YLCVXGOXXNXUDC-UHFFFAOYSA-N
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Description

1-Oxo-1,3-dihydro-2-benzofuran-4-sulfonyl chloride is a useful research compound. Its molecular formula is C8H5ClO4S and its molecular weight is 232.64 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

1-Oxo-1,3-dihydro-2-benzofuran-4-sulfonyl chloride plays a significant role in biochemical reactions, particularly in the field of proteomics research . It interacts with enzymes, proteins, and other biomolecules, often acting as a sulfonylating agent. This compound can modify the activity of enzymes by binding to their active sites, leading to either inhibition or activation of the enzyme’s function. For example, it may interact with serine proteases, altering their catalytic activity and impacting various biochemical pathways.

Cellular Effects

The effects of this compound on cells are diverse and depend on the cell type and concentration used. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, it has been observed to inhibit cell growth and induce apoptosis by disrupting key signaling pathways . Additionally, it can affect the expression of genes involved in cell cycle regulation and metabolic processes, leading to altered cellular functions.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can form covalent bonds with nucleophilic residues in proteins, such as cysteine or serine, leading to enzyme inhibition or activation . This compound may also induce changes in gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are crucial for its effectiveness in biochemical experiments. Over time, this compound may undergo hydrolysis, leading to the formation of degradation products that can affect its activity . Long-term studies have shown that its effects on cellular function can vary, with some cells developing resistance or adaptive responses to prolonged exposure.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At low doses, it may exhibit therapeutic effects, such as anti-cancer activity, while at higher doses, it can cause toxic or adverse effects . Threshold effects have been observed, where a certain concentration is required to achieve a significant biological response. Toxicity studies have indicated that high doses can lead to organ damage and other systemic effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation . It can affect metabolic flux by altering the levels of metabolites and influencing the activity of key metabolic enzymes. This compound may also be metabolized into reactive intermediates that can further interact with cellular components.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . It can accumulate in certain cellular compartments, affecting its localization and activity. The distribution pattern of this compound can influence its overall biological effects and therapeutic potential.

Subcellular Localization

This compound is localized in various subcellular compartments, including the cytoplasm, nucleus, and mitochondria . Its activity and function can be influenced by post-translational modifications and targeting signals that direct it to specific organelles. This subcellular localization is critical for its interaction with target biomolecules and its overall biological effects.

Biological Activity

1-Oxo-1,3-dihydro-2-benzofuran-4-sulfonyl chloride (CAS No. 1114822-78-4) is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological mechanisms, potential therapeutic applications, and relevant case studies.

Antitumor Properties

Research indicates that this compound exhibits significant antitumor activity . In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For instance, a study reported that derivatives of benzofuran compounds showed potent inhibition against renal cancer and leukemia cell lines, suggesting potential applications in cancer therapy.

Enzyme Inhibition

The compound acts as an inhibitor of specific enzymes, particularly kinases. Its structural features allow it to selectively inhibit certain pathways involved in cell growth and proliferation. For example, modifications to similar sulfonyl chloride structures have been linked to enhanced inhibition of CLK (CDC2-like kinase) activity, indicating that this compound may exhibit similar inhibitory properties .

Antimicrobial Activity

Emerging research suggests that this compound possesses antimicrobial properties . It has been evaluated for its effectiveness against various pathogens, with some derivatives showing strong inhibitory effects against bacteria and fungi. For instance, studies indicated that similar compounds could disrupt microbial cell processes, although further investigation is needed to elucidate the exact mechanisms .

In Vitro Studies

Several studies have explored the biological implications of this compound:

  • Antitumor Activity : A key study highlighted the compound's effectiveness against renal cancer models, demonstrating dose-dependent inhibition of cell growth.
  • Structure-Activity Relationship (SAR) : Research focusing on SAR has shown how variations in the compound's structure influence its biological activity. For example, different substituents on the benzofuran ring can significantly enhance or reduce its inhibitory effects on specific kinases .

Mechanistic Insights

The mechanism of action for this compound likely involves:

  • Binding Interactions : The compound may interact with active sites of target enzymes through covalent bonding and hydrogen bonding interactions. Computational docking studies have suggested that it forms stable complexes with key residues in enzyme active sites .
  • Impact on Signaling Pathways : By inhibiting specific kinases, the compound could disrupt critical signaling pathways involved in cell cycle regulation and apoptosis, contributing to its antitumor effects.

Data Summary

Biological ActivityFindings
Antitumor ActivityInhibits renal cancer and leukemia cells
Enzyme InhibitionSelective inhibition of CLK activity
Antimicrobial ActivityEffective against various pathogens

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C8H5ClO4S
  • Molecular Weight : 232.64 g/mol
  • Structure : The compound features a unique structure comprising a benzofuran core with sulfonyl chloride functionality, enhancing its reactivity in organic synthesis.

Synthesis and Transformations

1-Oxo-1,3-dihydro-2-benzofuran-4-sulfonyl chloride serves as a versatile intermediate in the synthesis of various organic compounds. It has been utilized in:

  • Formation of Sulfonyl Chloride Derivatives : These derivatives are crucial intermediates in organic synthesis, capable of reacting with water, alcohols, and amines to yield sulfonic acids, esters, and amides. This versatility is demonstrated in the work by Dushamov et al. (2020) where sulfonyl chlorides were synthesized for further transformations.

Antimicrobial and Antibacterial Applications

The compound has shown promise in antimicrobial research:

  • Activity Against Bacteria : Derivatives of this compound have been synthesized and tested for their antibacterial properties. Notably, specific derivatives exhibited enhanced activity against Gram-positive bacteria such as Staphylococcus aureus, outperforming standard antibiotics .
CompoundActivity AgainstReference
OBSCl DerivativesStaphylococcus aureusKaraman et al., 2018
OBSCl DerivativesKlebsiella pneumoniaePMC7663458

Applications in Organic Chemistry

In organic chemistry, this compound plays a crucial role:

  • Solid-phase Synthesis : It is employed in the solid-phase synthesis of heterocyclic compounds like oxazolidinones, which possess diverse biological activities important for drug development.

Biochemical Properties

The biochemical properties of this compound include:

  • Binding Interactions : It forms covalent bonds with nucleophilic residues in proteins (e.g., cysteine or serine), leading to enzyme inhibition or activation. This property is significant for drug design targeting specific enzymes.

Case Studies

Several studies highlight the practical applications of this compound:

  • Antimicrobial Activity Study : A study by Telvekar et al. investigated a series of benzofuran derivatives for antifungal activity against Candida albicans, revealing that certain substitutions significantly enhanced antimicrobial efficacy .
  • Synthesis of Bioactive Compounds : Research has demonstrated the synthesis of amino acid derivatives from this compound, expanding its application scope in creating biologically active molecules.

Properties

IUPAC Name

1-oxo-3H-2-benzofuran-4-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClO4S/c9-14(11,12)7-3-1-2-5-6(7)4-13-8(5)10/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLCVXGOXXNXUDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC=C2S(=O)(=O)Cl)C(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1114822-78-4
Record name 1-oxo-1,3-dihydro-2-benzofuran-4-sulfonyl chloride
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URL https://echa.europa.eu/information-on-chemicals
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.